N-isopropyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Overview
Description
N-isopropyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.147726857 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be related to infectious diseases . For instance, some 1,2,4-oxadiazoles have been studied for their action against the cysteine protease cruzain of Trypanosoma cruzi .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets such as cruzain, a cysteine protease of trypanosoma cruzi . The compound may interact with its target, leading to changes that inhibit the function of the target, thus exerting its therapeutic effect.
Biochemical Pathways
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the life cycle of infectious agents, disrupting their growth and proliferation.
Pharmacokinetics
One study mentions that a 1,2,4-oxadiazole compound was found to be non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.
Result of Action
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth and proliferation of infectious agents, leading to their eradication.
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including medicinal chemistry and material science . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)16-13(19)9-6-10-14-17-15(18-20-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBBKFTTSXUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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